![molecular formula C15H17NO3 B6089686 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one, also known as CR-8, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The compound is known to exhibit a range of biochemical and physiological effects, which have been the subject of numerous studies in recent years.
Wirkmechanismus
The mechanism of action of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one is able to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This suggests that 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one may have potential applications in the treatment of neurological disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one is its potent anti-cancer activity, which has been demonstrated in a range of cancer cell lines and animal models. However, the compound has also been found to exhibit some limitations in lab experiments. For example, it has been shown to have poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of focus is the identification of new molecular targets for 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one, which could expand its potential therapeutic applications beyond cancer research. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one and its potential side effects, in order to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one involves the reaction of 7-hydroxycoumarin with piperidine and formaldehyde. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis method has been well-established and has been used to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
3-[(3-hydroxypiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-12-4-3-7-16(9-12)8-11-10-19-14-6-2-1-5-13(14)15(11)18/h1-2,5-6,10,12,17H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIIWASNTFZDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.